(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid
Description
(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a β-homoamino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. These derivatives are critical in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and compatibility with orthogonal protection strategies. The compound’s branched alkyl chain (4-methylhexanoic acid backbone) may enhance steric effects, impacting peptide conformation and solubility .
Properties
CAS No. |
872423-93-3 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(3R,4S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11-,13+/m0/s1 |
InChI Key |
YBQVXOLUUAILCJ-WCQYABFASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares (3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid with analogous compounds:
Detailed Analysis
Fmoc- vs. Cbz-Protected Analogs
- Fmoc-Protected Derivative (CAS 193954-27-7): The Fmoc group offers UV detectability and base-labile deprotection, making it ideal for SPPS.
- Cbz-Protected Analog (e.g., (3S)-3-Cbz-amino-2-hydroxyhexanoic acid, CAS 402959-33-5): The hydroxyl group at C2 enhances hydrogen-bonding capacity, improving aqueous solubility compared to the target compound. However, the Cbz group requires hydrogenolysis for removal, limiting compatibility with sulfur-containing peptides .
Triazine-Based Derivatives
Compounds like 4i (C₂₄H₁₈N₄O₆) and 4j (C₂₅H₂₀N₄O₇) feature triazine cores linked to benzoic acid groups. These exhibit higher melting points (217–220°C for 4i) and distinct solubility profiles (Rf = 0.62 in hexane/EtOH), suggesting utility in hydrophobic environments or as kinase inhibitors. Their aromatic and heterocyclic structures contrast with the aliphatic backbone of the target compound .
Azetidinyl Derivatives (e.g., L 680833)
Azetidinone-containing compounds like L 680833 (CAS 149882-98-4) are structurally complex, with molecular weights >490 g/mol. Their mechanism often targets enzymes like β-lactamases or thrombin, leveraging the azetidinone ring’s reactivity. The target compound’s simpler structure lacks this pharmacophoric feature but offers advantages in synthetic accessibility .
Glycosylated Amino Acids
Fmoc-L-Asn(diBn-disialo-(Fuc))-OH (C₅₃H₇₄N₄O₃₀) represents a highly modified amino acid with glycosylation, enabling glycopeptide synthesis. While the target compound lacks sugars, both share utility in specialized peptide engineering, albeit for divergent biological applications (e.g., antiviral vs. metabolic studies) .
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